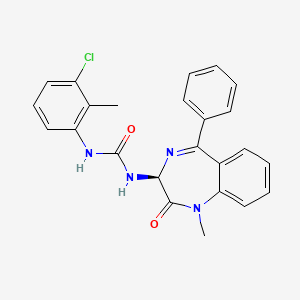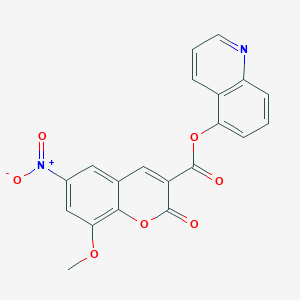
quinolin-5-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines and chromenes are important classes of heterocyclic compounds. Quinolines have a double-ring structure containing a benzene ring fused with a pyridine ring . Chromenes, also known as 2H-chromenes, have a bicyclic structure containing a benzene ring fused with a 4H-pyran ring . They have versatile biological profiles, simple structures, and mild adverse effects .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives has been described, involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of quinolines and chromenes depends on the arrangement of carbon associated with the ring oxygen. 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis
Various multicomponent reactions (MCRs) have been used for the construction of complex organic heterocyclic molecules . These MCRs are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are widely recognized for their anticorrosive properties, primarily due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. These compounds effectively adsorb onto metal surfaces, offering protection against corrosion. The presence of polar substituents, such as methoxy and nitro groups, enhances their adsorption capacity and anticorrosive effectiveness. This application highlights the chemical versatility and industrial relevance of quinoline derivatives in protecting materials from degradation (C. Verma, M. Quraishi, E. Ebenso, 2020).
Therapeutic Potential in Antimicrobial and Anticancer Activities
Quinoline derivatives possess a broad spectrum of biological activities, including antimicrobial and anticancer effects. These compounds have been identified as key agents in treating various ailments, notably cancer and malaria. The structural diversity of quinoline derivatives allows for the development of numerous chemotherapeutic agents with potential applications in combating lethal diseases. Their effectiveness against a wide range of pathogens and in various therapeutic contexts underscores the significant medicinal value of these compounds (S. M. A. Hussaini, 2016).
Role in Drug Metabolism and Toxicity Studies
Studies on quinoline derivatives, such as quinoxaline 1,4-di-N-oxides (QdNOs), have illuminated their roles in oxidative stress, toxicity, and metabolism. These compounds, used as growth promoters and antibacterial agents, exhibit various toxic effects mediated through oxidative stress. Understanding the metabolism and toxicity of QdNOs and related compounds can provide insights into safer drug design and use, highlighting the importance of these derivatives in pharmacological research (Xu Wang et al., 2016).
Mechanism of Action
Mode of Action
Quinolones and chromenes often exert their effects by interacting with their targets and modulating their activity .
Biochemical Pathways
Quinolones and chromenes can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Quinolones and chromenes often have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Safety and Hazards
Future Directions
The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry . The need to reduce the amount of toxic wastes and byproducts arising from chemical processes has resulted in an increasing emphasis on the use of less-toxic and environmentally compatible materials in the design of new synthetic methods .
properties
IUPAC Name |
quinolin-5-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7/c1-27-17-10-12(22(25)26)8-11-9-14(20(24)29-18(11)17)19(23)28-16-6-2-5-15-13(16)4-3-7-21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCMARXMVBBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

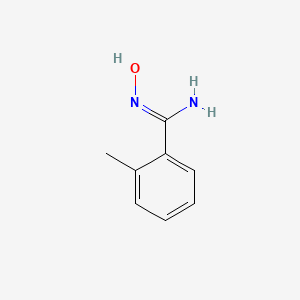
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)

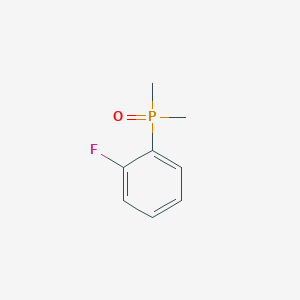
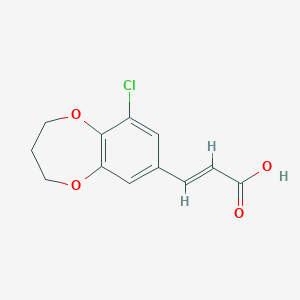
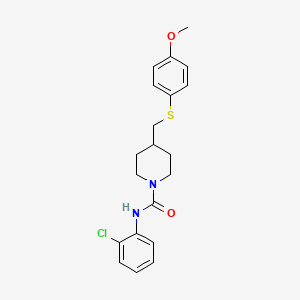
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
